Antibacterial agent 157

Catalog No.
S12861167
CAS No.
M.F
C26H23BrF4N2O3
M. Wt
567.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antibacterial agent 157

Product Name

Antibacterial agent 157

IUPAC Name

3-bromo-N-tert-butyl-5-fluoro-2-[[2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoyl]amino]benzamide

Molecular Formula

C26H23BrF4N2O3

Molecular Weight

567.4 g/mol

InChI

InChI=1S/C26H23BrF4N2O3/c1-14-18(15-8-10-17(11-9-15)36-26(29,30)31)6-5-7-19(14)23(34)32-22-20(12-16(28)13-21(22)27)24(35)33-25(2,3)4/h5-13H,1-4H3,(H,32,34)(H,33,35)

InChI Key

RQWPIBRBEJNVRN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)C(=O)NC(C)(C)C)C3=CC=C(C=C3)OC(F)(F)F

Antibacterial agent 157 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Ib-AMP1

Ib-AMP1 is a cysteine-rich peptide isolated from the seeds of Impatiens balsamina. Its antibacterial activity involves a multi-target mechanism that disrupts both the physical structure and internal functions of bacterial cells [1].

  • Membrane Integrity Disruption: At lethal concentrations, Ib-AMP1 permeabilizes the bacterial cell membrane. This creates pores sufficient to allow the efflux of vital intracellular components, including potassium ions (K+) and ATP [1].
  • Inhibition of Macromolecule Synthesis: At sublethal concentrations, Ib-AMP1 can enter the cell and interfere with the synthesis of key macromolecules, namely DNA, RNA, and proteins. This directly inhibits cellular processes essential for growth and survival [1].

The following diagram illustrates this multi-target mechanism of action:

G IbAMP1 Ib-AMP1 Membrane Bacterial Cell Membrane IbAMP1->Membrane Intracellular Intracellular Entry IbAMP1->Intracellular Pore Pore Formation Membrane->Pore Efflux Efflux of K+ and ATP Pore->Efflux Inhibition Inhibition of DNA, RNA, and Protein Synthesis Intracellular->Inhibition

Experimental Protocols for Studying Ib-AMP1

The mechanism of Ib-AMP1 was elucidated through standard microbiological and biochemical assays [1]. The table below outlines key experiments and their methodologies.

Assay / Protocol Objective Key Methodological Details
Potassium (K+) Release Assay [1] To detect membrane permeabilization and pore formation. Bacterial cells are treated with Ib-AMP1. The release of intracellular K+ into the supernatant is measured over time using potassium ion-selective electrodes.
ATP Efflux Assay [1] To confirm pore size and membrane disruption. After treatment with Ib-AMP1, extracellular ATP levels are quantified. Efflux of large molecules like ATP indicates significant membrane damage.
Macromolecule Synthesis Inhibition [1] To assess intracellular effects on vital biosynthetic pathways. Bacteria are exposed to sublethal concentrations of Ib-AMP1. Incorporation of radiolabeled precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein) is measured to determine the rate of synthesis.

How to Proceed with Your Research

Given the ambiguity surrounding "Antibacterial agent 157," you may find it productive to:

  • Focus on specific agents: The peptide Ib-AMP1 is a validated antibacterial agent with a known mechanism, as detailed above.
  • Refine your search terms: Using more specific nomenclature or compound identifiers in your future searches will yield more precise results. You might search directly for "BPC157 mechanism of action" or "Ib-AMP1 antibacterial."

References

Antibacterial agent 157 initial research

Author: Smolecule Technical Support Team. Date: February 2026

Research Strategies and Compound Design

Modern antibacterial discovery focuses on strategies that overcome multidrug resistance.

  • Innovative Compound Classes: To combat resistance, research is exploring new compound classes that operate via novel mechanisms.

    • Small Molecule AMP Mimics: These compounds mimic the membrane-disrupting action of Antimicrobial Peptides (AMPs), making it difficult for bacteria to develop resistance. Key parameters in their design include hydrophobicity, molecular charge, and structural rigidity [1].
    • Heterocyclic Pyrazole Derivatives: The pyrazole ring is a versatile scaffold in medicinal chemistry. Its derivatives can target multiple bacterial processes, including:
      • Enzyme Inhibition: Disrupting topoisomerase, DNA gyrase, and dihydropteroate synthetase, which are crucial for DNA synthesis and bacterial cell wall integrity [2].
      • Efflux Pump Inhibition: Some pyrazole compounds can inhibit Resistance-Nodulation-Division (RND) family efflux pumps, a major resistance mechanism in gram-negative bacteria [2].
    • Anti-Virulence Agents: Instead of killing bacteria, these agents disarm them. A prominent strategy is inhibiting bacterial glycosyltransferases like NleB1 and SseK, which are type III secretion system effectors used by pathogens to modify host proteins and suppress immune responses [3].
  • High-Throughput Screening (HTS) Platforms: HTS allows for the rapid bioactivity testing of thousands of compounds [4]. The choice of assay is critical and falls into two main categories:

    • Cellular Target HTS (CT-HTS): Uses whole bacterial cells to identify compounds that can penetrate the cell and exert antibacterial activity. A key challenge is later identifying the compound's specific molecular target [4].
    • Molecular Target HTS (MT-HTS): Screens compounds against a specific, purified bacterial protein or enzyme (e.g., the NleB1 glycosyltransferase). While target-specific, a hit compound may not be effective in a live-cell context due to poor permeability or efflux [4] [3].

Data on Resistance and Compound Activity

Understanding current resistance trends and the activity of novel compounds is essential for prioritizing research.

Table 1: Antimicrobial Resistance in E. coli O157 Isolates This table compiles resistance data from surveillance studies, highlighting the selective pressure from antimicrobial use [5] [6].

Source of Isolates Tetracycline Sulfamethoxazole Ampicillin Cephalothin
Swine 71% (50/70) 74% (52/70) 24% (17/70) 54% (38/70)
Cattle (Dairy) 5.3% (4/75) 5.3% (4/75) 0% (0/75) Not Reported
Humans (All STEC⁠) 9% (19/210) 10% (21/210) Not Reported Not Reported

Table 2: Activity of Promising Pyrazole-Based Antibacterial Agents This table summarizes the efficacy of specific pyrazole derivatives from recent studies, demonstrating their potential [2].

Compound Class & Example Target Pathogens Reported Activity (MIC⁠) Key Finding
Pyrazole-linked phenylthiazole (Compound 2) MRSA 4 μg/mL Potent activity, non-cytotoxic to HEK-293 cells [2].
Novel pyrazole derivative (Compound 1) S. aureus, E. coli, B. subtilis Zone of Inhibition: 12-23 mm at 100 mg/mL Superior zone of inhibition compared to amoxicillin for some strains [2].
Aminoguanidine-substituted pyrazole E. coli Significant inhibition Acts as an efflux pump inhibitor (EPI) in E. coli [2].

Detailed Experimental Protocols

Robust and reproducible experimental protocols are the backbone of antibacterial research.

High-Throughput Screen for Glycosyltransferase Inhibitors

This protocol is adapted from a study that identified inhibitors of the NleB1/SseK family of bacterial effectors [3].

  • Primary Assay (UDP-Glo): A biochemical assay to find initial "hit" compounds.

    • Objective: To identify small molecules that inhibit the transfer of GlcNAc from UDP-GlcNAc to a target protein.
    • Procedure:
      • Reaction Mixture: In a 384-well plate, combine:
        • 125 mM Tris buffer (pH 7.4)
        • 25 mM MnCl₂
        • 2.5 mM DTT
        • 100 μM UDP-GlcNAc (substrate)
        • 250 nM purified NleB1 enzyme
        • Library compounds (e.g., tested at 10-160 μM for dose-response)
      • Incubation: Incubate the reaction at 30°C for 2 hours.
      • Detection: Add an equal volume of UDP-Glo reagent to convert residual UDP into a luminescent signal. The signal is inversely proportional to enzyme activity.
      • Hit Selection: Compounds that cause inhibition >3 standard deviations from the plate median are considered primary hits. A typical Z'-factor score for a robust assay should be >0.5 [3].
  • Secondary Assay (In vitro Glycosylation): Confirms hits and visualizes inhibition.

    • Objective: To verify that hit compounds prevent the glycosylation of a native protein substrate.
    • Procedure:
      • Reaction: Incubate the NleB1 enzyme with its human protein substrate (e.g., GAPDH or FADD) in the presence of UDP-GlcNAc and the hit compound.
      • Analysis: Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the glycosylated arginine residue or an antibody against the protein substrate to observe a mobility shift.
      • Validation: A concentration-dependent decrease in the glycosylation signal confirms the compound is a true inhibitor [3].
Broth Microdilution for MIC Determination

This is a standard CLSI method for determining the Minimum Inhibitory Concentration (MIC) of a compound [5].

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
  • Procedure:
    • Preparation: Prepare a doubling dilution series of the test compound in a suitable broth (e.g., Mueller-Hinton) in a 96-well microtiter plate.
    • Inoculation: Standardize the bacterial inoculum to ~5 × 10⁵ CFU/mL and add it to each well.
    • Incubation: Incubate the plate at 37°C for 16-20 hours.
    • Reading: The MIC is the lowest concentration of the compound in the dilution series where no visible turbidity (bacterial growth) is observed [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Once a promising compound is identified, PK/PD modeling is used to predict effective dosing regimens in humans, bridging the gap between in vitro efficacy and clinical application. The relationship between key PK/PD indices and antibiotic classes is visualized below.

G PKPD Key PK/PD Indices fT fT > MIC PKPD->fT AUC fAUC / MIC PKPD->AUC Cmax fCmax / MIC PKPD->Cmax BetaLactams β-Lactams (e.g., Benzylpenicillin, Cefuroxime) fT->BetaLactams Fluoroquinolones Fluoroquinolones (e.g., Moxifloxacin) AUC->Fluoroquinolones Macrolides Macrolides (e.g., Erythromycin) AUC->Macrolides Aminoglycosides Aminoglycosides (e.g., Gentamicin) Cmax->Aminoglycosides

Relationship between antibiotic classes and their primary predictive PK/PD index for in vivo efficacy [7].

  • Defining PK/PD Indices: These indices link the drug concentration at the infection site (Pharmacokinetics) to its antibacterial effect (Pharmacodynamics). The three primary indices are [7]:

    • fT > MIC: The percentage of the dosing interval that the free (unbound) drug concentration exceeds the Minimum Inhibitory Concentration. This is the best predictor for time-dependent antibiotics like β-lactams [7].
    • fAUC / MIC: The ratio of the Area Under the free drug concentration-time curve to the MIC. This is the best predictor for concentration-dependent antibiotics like fluoroquinolones and macrolides [7].
    • fCmax / MIC: The ratio of the maximum free drug concentration to the MIC. This index is often linked to the efficacy of aminoglycosides [7].
  • Implementing a PK/PD Model: A Monte Carlo simulation can be performed, as demonstrated for doripenem, to account for variability in patient populations and bacterial susceptibility [8]. The steps involve:

    • Building a Virtual Population: Generating a large cohort of virtual patients by sampling demographic (e.g., weight, age, creatinine levels) and PK parameters (e.g., clearance, volume of distribution) from known distributions [8].
    • Simulating Dosing Regimens: Using a PK model (e.g., a two-compartment infusion model) to simulate drug concentration-time profiles for different dosage regimens in each virtual patient [8].
    • Linking to Bacterial Killing: Integrating a PD model that describes bacterial growth and drug-induced killing to predict the antibacterial effect over time for each regimen [8].
    • Comparing Efficacy: Analyzing the simulation outputs to determine the probability of achieving a specific PK/PD target (e.g., 40% fT > MIC) for each regimen, thereby identifying the most robust dosing strategy [8].

References

Physical & Chemical Properties of Antibacterial Agent 157

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known chemical properties of Antibacterial Agent 157 based on current data.

Property Value / Description
CAS Number 2573134-85-5 [1]
Molecular Formula C₂₆H₂₃BrF₄N₂O₃ [1]
Molecular Weight 567.37 g/mol [1]
Solubility in DMSO 1.2 mg/mL [2]
Recommended Storage Store at room temperature (continental US); may vary elsewhere. [1]

Experimental Protocol: Solubility and Stock Solution Preparation

This protocol provides a method for preparing a standard stock solution of this compound in DMSO for in vitro antibacterial assays.

  • Materials

    • This compound (solid compound) [1]
    • Anhydrous DMSO (molecular biology grade)
    • Analytical balance (microbalance recommended for small quantities)
    • Sterile microcentrifuge tubes (e.g., 1.5 mL)
    • Vortex mixer
    • Pipettes and tips
  • Procedure

    • Weighing: Tare a sterile microcentrifuge tube. Accurately weigh out 1.2 mg of this compound [2].
    • Solvation: Add 1.0 mL of anhydrous DMSO directly to the tube.
    • Mixing: Cap the tube securely and vortex for 1-2 minutes or until no visible solid particles remain. The solution should appear clear.
    • Storage: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, follow the supplier's recommendation to store under the conditions provided in the Certificate of Analysis [1].
  • Notes and Considerations

    • The provided solubility (1.2 mg/mL) is a precise value for one source [2]. It is advisable to confirm this in your specific experimental context.
    • This stock solution can be used as a master stock for further dilution in aqueous buffers or culture media for biological assays. Be aware that high concentrations of DMSO in cell-based assays can be cytotoxic; final DMSO concentrations should typically be kept below 0.1-1.0%.
    • As with handling any chemical, use appropriate personal protective equipment (PPE) such as gloves and safety glasses [2].

Application Workflow for Antibacterial Assays

The following diagram illustrates a general experimental workflow for using this compound in antifungal assays, based on its known mechanism of action.

G Start Prepare Stock Solution (1.2 mg/mL in DMSO) A Dilute in Culture Medium Start->A B Apply to B. cinerea Culture A->B C Incubate and Assess B->C Mech1 Observed Outcome: Inhibition of Protein Synthesis C->Mech1 Molecular Action Mech2 Final Effect: Gray Mold Resistance Control Mech1->Mech2 Phenotypic Outcome

Knowledge Gaps and Further Research

The available data is limited to basic chemical properties and solubility. Key information for comprehensive application notes is currently missing:

  • Detailed Biological Protocols: Specific MIC/MBC values, detailed protocols for antifungal activity assessment against Botrytis cinerea, and cytotoxicity data are not available in the search results [1].
  • Mechanism of Action: While it is known that the compound "can influence the protein synthesis of Botrytis cinerea" [1], the precise molecular target and signaling pathways involved have not been elucidated.
  • Stability Data: The stability of the compound in DMSO stock solutions or in various biological buffers over time is not detailed.

Conclusion

References

Antibacterial agent 157 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Antibacterial Agent 157

The table below summarizes the available basic chemical information for this compound.

Property Description
Chemical Name This compound (compound B12) [1]
CAS Number 2573134-85-5 [1]
Molecular Formula C₂₆H₂₃BrF₄N₂O₃ [1]
Molecular Weight 567.37 g/mol [1]
Recommended Storage Store under recommended conditions in the Certificate of Analysis [1]
Biological Activity Fungicidal agent; influences protein synthesis of Botrytis cinerea; for research use only [1]

Guidance for Protocol Development

In the absence of a published protocol, here is a logical workflow to establish a standard operating procedure for handling this compound.

Start Start: Receive Compound A Confirm Identity & Purity Start->A B Select Solvent A->B C Calculate Mass for Desired Molarity B->C D Weigh Compound Precisely C->D E Add Solvent & Dissolve D->E H Sterile Filtration (if required for assay) E->H F Aliquot & Label Clearly G End: Store Appropriately F->G H->F

Based on the workflow above, here are the key considerations for developing your own detailed protocol:

  • Solvent Selection: The most critical step. Begin by consulting the supplier's Certificate of Analysis (CoA) for solubility data [1]. Common solvents for initial testing include high-grade DMSO for stock solutions. Further dilution into aqueous buffers (e.g., PBS) for working solutions may be necessary, noting that dilution can cause precipitation.
  • Solution Preparation: Use the provided Molecular Weight (567.37 g/mol) to calculate the mass required for your desired molar concentration [1]. For example, to prepare 1 mL of a 10 mM stock solution, you would need: (567.37 g/mol × 0.010 mol/L × 0.001 L) = 5.67 mg.
  • Storage and Handling: The supplier recommends storing "under the recommended conditions in the Certificate of Analysis" [1]. As a general best practice, prepare small single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, and protect the solution from light.

References

Substance Identification and Key Clarification

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that the identifier "157" corresponds to two distinct substances:

  • Antibacterial agent 157 (this document): A small synthetic molecule with CAS No. 2573134-85-5, investigated as a fungicide that affects protein synthesis in Botrytis [1].
  • BPC-157: A synthetic peptide (Body Protection Compound-157) derived from a gastric juice protein, studied for tissue repair and gut healing. This is a different substance and the data for it [2] [3] is not applicable here.

The following protocols and data pertain specifically to the small molecule "this compound".

Physicochemical and Solubility Profile

The table below summarizes the core characteristics of this compound, essential for experimental planning [1].

Property Description
CAS Number 2573134-85-5
Molecular Formula C₂₆H₂₃BrF₄N₂O₃
Molecular Weight 567.37 g/mol
Appearance Solid at room temperature
Storage (Powder) -20°C (3 years); 4°C (2 years)
Solubility Data Details
In Vitro Solvents DMSO (primary), H₂O, Ethanol, DMF
In Vivo Formulations Multiple solvent systems for IP/IV/IM/SC injection and oral administration are detailed in the subsequent protocol.

Protocol: Formulation for Oral Administration in Animal Studies

This protocol outlines the preparation of a stable suspension for oral gavage in preclinical models [1].

1. Principle To prepare a uniform suspension of this compound using 0.5% Carboxymethylcellulose sodium (CMC Na) as a suspending agent, facilitating accurate oral dosing in animal studies.

2. Materials

  • This compound (powder)
  • Carboxymethylcellulose sodium (CMC Na)
  • Double-distilled water (ddH₂O)
  • Analytical balance
  • Magnetic stirrer and stir bar
  • Graduated cylinder
  • Volumetric flask (100 mL)

3. Procedure

  • Step 1: Prepare 0.5% CMC Na Solution. Measure 0.5 g of CMC Na using an analytical balance. Add it to 100 mL of ddH₂O in a volumetric flask or beaker. Stir continuously using a magnetic stirrer until the CMC Na is fully dissolved and a clear, slightly viscous solution is obtained.
  • Step 2: Incorporate the Active Compound. Weigh 250 mg of this compound powder. Gradually add the powder to the 100 mL of 0.5% CMC Na solution while stirring.
  • Step 3: Form Homogeneous Suspension. Continue stirring for a sufficient time to ensure the powder is uniformly dispersed throughout the solution, resulting in a stable suspension with no visible clumps or settling.
  • Step 4: Final Preparation. The resulting suspension will have a final concentration of 2.5 mg/mL. It should be used freshly prepared for optimal results in animal studies.

Protocol: Assessing In Vitro Antibacterial and Antifungal Activity

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound [4] [5].

1. Principle To determine the lowest concentration of this compound that prevents the visible growth of a microorganism (the MIC) in a liquid medium under standardized conditions.

2. Materials

  • This compound stock solution (e.g., in DMSO)
  • Target microbial strains (e.g., Botrytis for fungicidal activity)
  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or appropriate fungal broth (e.g., Sabouraud Dextrose Broth)
  • 96-well sterile microtiter plates
  • Multichannel pipettes
  • Sterile pipette tips
  • Microbial incubator

3. Procedure

  • Step 1: Prepare Compound Dilutions. In a 96-well plate, perform a serial two-fold dilution of this compound in the growth broth across the rows. The final volume in each well should be 100 µL.
  • Step 2: Inoculate with Microbe. Prepare a microbial inoculum suspension adjusted to a standard turbidity (e.g., 0.5 McFarland standard, approx. 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this working suspension to each well containing the compound dilutions, bringing the total volume to 200 µL per well.
  • Step 3: Include Controls. Leave some wells as growth control (inoculum + broth without compound) and sterility control (broth only).
  • Step 4: Incubate. Seal the plate and incubate at the appropriate temperature and atmosphere (e.g., 35±2°C, aerobic) for 16-20 hours for bacteria or as required for fungi.
  • Step 5: Determine MIC. After incubation, visually inspect the plate. The MIC is defined as the lowest concentration of the compound that completely prevents visible turbidity (growth) in the well.

Experimental Workflow and Mechanism Investigation

The following diagram illustrates the logical sequence of experiments from initial characterization to mechanistic studies, as derived from the protocols.

G Start Start: Compound Characterization A In Vitro Activity Assessment (MIC/MBC Assays) Start->A B Formulation for Administration (Oral Suspension/Injection) A->B C In Vivo Efficacy Studies (Animal Models of Infection) B->C D Mechanism of Action Investigation (e.g., Protein Synthesis Inhibition) C->D End Data Analysis & Reporting D->End

Application Notes & Critical Considerations

  • Solubility and Formulation: this compound has low aqueous solubility. The 0.5% CMC Na formulation is a starting point for oral administration. For other routes (IP/IV/IM/SC), multiple solvent systems are available, such as DMSO:Tween 80:Saline or DMSO:PEG300:Corn oil mixtures [1]. The formulation must be optimized based on the specific experimental needs.
  • Bioavailability Optimization: The oral bioavailability of this compound has not been detailed in the available search results. Researchers should consider pharmacokinetic studies to determine absorption, distribution, and half-life following oral administration.
  • Spectrum of Activity: Initial data suggests fungicidal activity against Botrytis [1]. Comprehensive profiling of its activity against the ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.) and other Gram-positive/Gram-negative bacteria is required to define its potential therapeutic application [6].
  • Stability: The powder is stable at ambient temperature for short periods but should be stored long-term at -20°C. Fresh in vivo formulations are recommended for optimal results [1].

Limitations and Future Research Directions

The most significant limitation is the scarcity of publicly available data on this specific compound. Key research priorities should include:

  • Mechanism Elucidation: Confirm the initial finding related to protein synthesis inhibition in fungi and expand investigations to identify its target in bacterial systems.
  • In Vivo Validation: Conduct rigorous in vivo efficacy studies in established animal infection models to correlate the in vitro activity with therapeutic potential.
  • Lead Optimization: Explore the structure-activity relationship (SAR) around this chemical series to improve potency, solubility, and pharmacological properties.

References

Application Notes: Preclinical Dosing Protocols for Anti-E. coli O157:H7 Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of therapeutic agents against Escherichia coli O157:H7 is a critical area of research due to its role in severe foodborne illnesses. A challenge in treating this pathogen is the potential for some antibiotics to enhance the release of Shiga toxins (verotoxins), which can lead to life-threatening complications such as hemolytic uremic syndrome (HUS) [1]. Consequently, the selection of an antibacterial agent and its dosing protocol must consider both efficacy and safety. These application notes consolidate quantitative data and detailed methodologies from recent studies to support researchers in designing in vivo experiments for candidate agents.

Summary of Quantitative Data on Anti-O157 Agents

The following table summarizes key efficacy data for various antibacterial agents tested against E. coli O157:H7, as reported in the literature.

Table 1: In vitro and In vivo Efficacy Data of Selected Anti-O157 Agents

Agent Name Agent Class In vitro MIC (μg/mL) In vivo Model Effective In vivo Dose (Route, Frequency) Key Findings
Fosfomycin [1] Epoxy antibiotic 0.78 (under anaerobic conditions) Germfree BALB/c mice 500 mg/kg/day, divided twice a day (Oral) 100% survival when treatment started within 12 hours post-infection.
Norfloxacin [1] Fluoroquinolone 0.10 (under anaerobic conditions) Germfree BALB/c mice 50 mg/kg/day, divided twice a day (Oral) 100% survival; no enhancement of verotoxin detected in feces.
Harmane [2] β-carboline alkaloid 64 Not specified Not specified Shows bacteriostatic activity at 1-2X MIC and bactericidal activity at 4X MIC.
Ib-M1 Peptide [3] Antimicrobial Peptide 1.6 - 3.7 (μM) Not specified Not specified Reduced bacterial population by >95% within 4 hours at 1X MIC.

Detailed Experimental Protocols

In vivo Efficacy Testing in a Mouse Model

This protocol is adapted from a study that successfully evaluated Fosfomycin and Norfloxacin in a germfree mouse model [1].

  • Objective: To evaluate the survival benefit and impact on bacterial/toxin load of a candidate antibacterial agent in a live mouse model infected with E. coli O157:H7.
  • Materials:
    • Animals: Germfree BALB/c mice (e.g., 6-8 weeks old).
    • Bacterial Strain: A clinically isolated strain of E. coli O157:H7 (e.g., TI001).
    • Test Agent: The candidate antibacterial compound.
    • Equipment: Standard animal housing, gavage needles for oral administration, materials for sample collection.
  • Methodology:
    • Infection: Orally infect mice with approximately 1 x 10^5 CFU of E. coli O157:H7. This day is designated Day 0.
    • Treatment Initiation: Administer the first dose of the test agent at a predefined time after infection. The timing is critical; the study showed that Fosfomycin was 100% effective when started at 3 or 6 hours post-infection, but 0% effective when started at 12 or 24 hours [1].
    • Dosing Regimen: Continue treatment with the agent (e.g., at a dose like 500 mg/kg/day for Fosfomycin), divided into two daily doses, for a total of 5 days.
    • Monitoring:
      • Survival: Monitor and record the survival rate of the mice daily for at least 8-9 days.
      • Bacterial/VT Load: Collect fecal samples at regular intervals to quantify bacterial load and test for the presence of verotoxins using appropriate assays (e.g., ELISA).
      • Clinical Signs: Observe for signs of disease (lethargy, diarrhea).
  • Data Analysis: Compare the survival curves (e.g., Kaplan-Meier) and bacterial load data between treated and untreated control groups. Statistical significance is typically determined using tests like the log-rank test.

The experimental workflow for this protocol can be visualized as follows:

G Start Mouse Model Establishment Infect Oral Infection with E. coli O157:H7 Start->Infect Group Randomization into Groups Infect->Group Treat Administer Test Agent (Oral, BID for 5 days) Group->Treat Monitor Monitor Survival & Collect Samples Treat->Monitor Analyze Analyze Data: Survival & Toxin Load Monitor->Analyze End Protocol End Analyze->End

Determination of Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)

This is a foundational in vitro assay to guide in vivo dosing [3].

  • Objective: To determine the lowest concentration of an agent that inhibits visible growth (MIC) and kills the bacterium (MBC).
  • Materials:
    • Bacterial Strain: E. coli O157:H7 (reference and clinical isolates).
    • Culture Media: Müller-Hinton Broth (MHB) and Blood Agar plates.
    • Equipment: 96-well round-bottom microtiter plates, multichannel pipettes, spectrophotometer.
  • Methodology:
    • Preparation: Prepare a logarithmic-phase bacterial inoculum adjusted to a turbidity of 0.5 McFarland standard, then dilute in MHB to achieve a final density of ~5 x 10^5 CFU/mL in the test well.
    • Microdilution: Serially dilute the test agent (e.g., two-fold dilutions) in MHB across the 96-well plate.
    • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include growth control (bacteria only) and sterility control (media only) wells. Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
    • MIC Reading: The MIC is the lowest concentration of the agent in a well where no visible turbidity is observed.
    • MBC Determination: Subculture 100 μL from each clear well (no visible growth) onto blood agar plates. Incubate the plates for 18-24 hours. The MBC is the lowest concentration of the agent that results in ≥99.9% killing of the initial inoculum (e.g., ≤10 colonies).
  • Data Analysis: Record MIC and MBC values in μg/mL or μM.

Critical Considerations for Dosing Protocol Design

When translating in vitro data to in vivo dosing protocols, several pharmacological principles must be considered.

Pharmacokinetic/Pharmacodynamic (PK/PD) Principles

Effective dosing aims to achieve drug concentrations at the site of infection that are sufficient to exert an antibacterial effect. Antibiotics can be categorized based on their PK/PD properties, which determine the parameter most linked to efficacy [4] [5]:

  • Time-Dependent Antibiotics (e.g., β-lactams): Efficacy depends on the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC). Dosing strategies often involve frequent administration or prolonged infusions.
  • Concentration-Dependent Antibiotics (e.g., Fluoroquinolones, Aminoglycosides): Efficacy is driven by the ratio of the maximum drug concentration to the MIC (C~max~/MIC). These agents benefit from higher, less frequent doses.
  • Exposure-Dependent Antibiotics: Efficacy is best correlated with the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC~0-24~/MIC).

The relationship between these principles and the goal of antibiotic therapy is summarized below.

G cluster_mechanism Mechanism of Action PK Pharmacokinetics (PK) What the body does to the drug: Absorption, Distribution, Metabolism, Excretion PKPD PK/PD Index PK->PKPD Drug Concentration PD Pharmacodynamics (PD) What the drug does to the body: Antibacterial Effect & Potency (MIC) PD->PKPD MIC Target Therapeutic Target PKPD->Target Optimize Dosing Regimen TimeDep Time-Dependent Killing (e.g., β-Lactams) TimeDep->PD ConcDep Concentration-Dependent Killing (e.g., Fluoroquinolones) ConcDep->PD

Host and Pathogen Factors
  • Timing of Therapy: As demonstrated by the Fosfomycin study, initiating antibiotic therapy early in the course of infection is critical for positive outcomes and may prevent the escalation of toxin-mediated damage [1].
  • Animal Model Specifics: The use of germfree mice allows for a controlled study of the infection without interference from a complex native microbiome. Researchers must consider whether a germfree or specific pathogen-free model is most appropriate for their research question.

Conclusion

Developing a robust in vivo dosing protocol for an anti-E. coli O157:H7 agent requires a structured approach that begins with in vitro susceptibility testing (MIC/MBC) and is guided by PK/PD principles. The agent's classification as time-dependent or concentration-dependent directly informs the dosing strategy. Furthermore, the critical importance of early intervention, as highlighted in existing literature, must be a central consideration in experimental design. The data and protocols provided here serve as a template for researchers to systematically evaluate the efficacy of novel antibacterial agents, such as antimicrobial peptides and natural compounds, against this significant pathogen.

References

Antibacterial agent 157 experimental applications

Author: Smolecule Technical Support Team. Date: February 2026

Clarification of "Antibacterial Agent 157"

The name "this compound" appears in scientific literature and commercial catalogs, but refers to distinct compounds:

  • A Fungicidal Agent: One identified compound with the CAS Number 2573134-85-5 is described as a fungicide that acts by influencing the protein synthesis of Botrytis cinerea, a plant pathogen, and is used for gray mold resistance control research [1].
  • A β-lactamase Inhibitor (LK-157): An earlier study refers to "LK-157," a novel tricyclic carbapenem. This compound is a potent inhibitor of class A and class C β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. Its application is investigated for use in combination with existing antibiotics to restore their effectiveness against resistant bacteria [2].

The table below summarizes the key characteristics of these agents for comparison:

Feature This compound (Fungicide) LK-157 (β-lactamase Inhibitor)
Reported Target Protein synthesis in Botrytis cinerea [1] Class A & C β-lactamase enzymes [2]
Primary Application Context Plant pathology; agricultural research [1] Human medicine; combating antibiotic-resistant bacteria [2]
Mechanism of Action Disruption of fungal protein synthesis [1] Inhibition of bacterial resistance enzymes, restoring efficacy of co-administered β-lactam antibiotics [2]
Available Experimental Data Limited to commercial catalog description [1] Includes IC50 values, MIC data in combination with other antibiotics [2]

Research Context for LK-157 (β-lactamase Inhibitor)

While full protocols are not available in the search results, the study on LK-157 provides insights into its experimental evaluation.

Key Quantitative Findings: The potency of LK-157 was demonstrated through its 50% inhibitory concentration (IC50) against purified bacterial enzymes [2]:

  • TEM-1 (Class A): 55 nM
  • SHV-1 (Class A): 151 nM
  • AmpC (Class C): 62 nM

In broth microdilution tests against clinical strains producing various β-lactamases, a fixed concentration of LK-157 (4 μg/ml) was used in combination with other antibiotics. The lowest Minimum Inhibitory Concentrations (MICs) were observed for combinations of LK-157 with cefepime or cefpirome, with values ranging from ≤0.025 to 1.6 μg/ml [2].

General Framework for Antibacterial Evaluation

For a novel antibacterial agent, evaluation typically follows a logical sequence of experiments. The diagram below outlines a generalized workflow for characterizing an agent like LK-157, from initial screening to mechanistic studies.

Start Compound of Interest Screen In vitro Susceptibility Screening (Broth Microdilution) Start->Screen IC50 Enzyme Inhibition Assays (Determine IC50) Screen->IC50 Active against whole cells Synergy Synergy Testing (Checkerboard Assay) Screen->Synergy Direct antibacterial activity Mech Mechanism of Action Studies IC50->Mech Mech->Synergy If applicable (e.g., inhibitor) App Application Development Synergy->App

Detailed Methodological Notes:

  • In vitro Susceptibility Screening: The Minimum Inhibitory Concentration (MIC) is determined using standardized broth microdilution methods as per guidelines from organizations like the CLSI [2]. This involves preparing serial two-fold dilutions of the antibacterial agent in a broth medium, inoculating with a standardized bacterial suspension, and incubating to determine the lowest concentration that prevents visible growth [2].
  • Enzyme Inhibition Assays (IC50): For enzyme inhibitors like LK-157, the IC50 is determined by assessing the compound's concentration that reduces enzyme activity by 50%. A common method involves pre-incubating the enzyme with the inhibitor, initiating the reaction with a substrate, and monitoring the reaction rate. IC50 values are then calculated using nonlinear regression analysis [2].
  • Synergy Testing: The potential for synergy between a β-lactamase inhibitor and a partner antibiotic is often evaluated using a checkerboard assay or by fixing the inhibitor concentration while varying the antibiotic concentration [2].

Conclusion and Research Outlook

The name "this compound" points to at least two distinct research compounds. The available public data, particularly on the β-lactamase inhibitor LK-157, highlights a promising direction for combating antibiotic resistance. However, the detailed protocols and comprehensive data required for full Application Notes are not available in the open literature retrieved.

To proceed with experimental work, I suggest you:

  • Consult Primary Literature: Search for the full-text research paper on LK-157 (Antimicrobial Agents and Chemotherapy, 2008) for more nuanced experimental details.
  • Adapt Standard Protocols: Utilize established guidelines from standards organizations like CLSI or EUCAST for core methodologies.
  • Explore Combination Therapy: The field of combinational therapy, using natural products or other molecules with existing antibiotics, is a vibrant area of research to overcome resistance [3].

I hope this structured overview provides a solid foundation for your research. Would you like me to perform another search focusing specifically on standardized protocols for broth microdilution or checkerboard synergy assays?

References

Application Note: Framework for Handling Novel Antibacterial Agents

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction This document provides a framework for the risk assessment and safe handling of novel antibacterial agents in a research laboratory setting. The core of this protocol is a risk assessment that must be completed with specific data for the agent in use. The guidelines are based on international biosafety standards [1] [2].

2. Initial Risk Assessment Before any laboratory work begins, a thorough risk assessment is essential. The following table outlines the core factors to consider. The specific Biosafety Level (BSL) should be determined by the most hazardous characteristic of the agent [3] [2].

Assessment Factor Key Considerations
Pathogenicity & Virulence Severity of disease caused, infectious dose (ID₅₀), availability of effective treatments or vaccines [2] [4].
Transmission Route Potential for transmission via aerosols, splashes, or direct contact [4]. Inhalation risk often requires higher containment [2].
Agent Stability Survival in the environment (e.g., spore-forming capability) [3].
Work Activities Procedures generating aerosols (e.g., sonication, centrifugation) vs. simple mixing; volume and concentration of the agent used [3].
Host Range & Status Susceptibility of laboratory personnel; immune status of researchers [3].

3. Risk Assessment and Containment Workflow The following diagram illustrates the decision-making process for determining the appropriate handling procedures based on the initial risk assessment.

Start Start Risk Assessment A Assess Agent Properties: - Pathogenicity & Virulence - Transmission Route - Infectious Dose - Stability Start->A B Evaluate Laboratory Procedures: - Aerosol Generation Potential - Volume & Concentration - Complexity of Work A->B C Determine Preliminary Biosafety Level (BSL) B->C D Identify & Implement Containment Controls C->D Note1 Consult specific agent data and institutional biosafety officer. C->Note1

4. Handling Guidelines by Determined Biosafety Level Once a BSL is determined, the following containment controls should be implemented. These levels are cumulative, with each level building upon the requirements of the previous one [2] [4].

Containment Control BSL-1 (Lowest) BSL-2 (Moderate) BSL-3 (High)
Laboratory Practices Standard microbiological practices on open benches [4]. Restricted access during work; specific training in handling pathogens [2] [4]. Controlled access at all times; medical surveillance (e.g., immunizations) [2] [4].
Safety Equipment (PPE) Lab coats, gloves; eye protection as needed [4]. BSL-1 plus: Appropriate PPE (e.g., solid-front gowns); all aerosol-generating procedures in a Biosafety Cabinet (BSC) [2] [4]. BSL-2 plus: Respiratory protection; all work with infectious agents in a BSC [2] [4].
Facility Construction Sink for handwashing; doors to separate lab [4]. BSL-1 plus: Self-closing doors; sink and eyewash station [2]. BSL-2 plus: Directional airflow (negative pressure); two self-closing, interlocked doors; sealed penetrations [2] [4].

5. Experimental Protocol: General Handling and Decontamination This is a generalized protocol for handling liquid solutions of a bioactive agent. Specifics will vary based on the agent's properties.

  • Personal Protective Equipment (PPE): Based on the determined BSL, wear at a minimum: a lab coat, gloves, and safety goggles. For BSL-2 and above, a solid-front gown and work within a Class II Biosafety Cabinet (BSC) is required [2] [5].
  • Engineering Controls: Use a properly certified BSC for all procedures that may generate aerosols, such as pipetting, vortexing, or sonication [6] [2]. A BSC protects the user, the product, and the environment.
  • Handling Procedure:
    • Preparation: Disinfect the BSC work surface with an appropriate disinfectant (e.g., 70% ethanol). Place all necessary materials in the cabinet.
    • Transfer: Use good microbiological technique. Avoid rapid pipetting. Use filter tips to prevent aerosol contamination of pipettors.
    • Decontamination: Decontaminate all liquid waste with a validated method (e.g., chemical disinfection or autoclaving) before disposal [3]. Solid waste (e.g., pipette tips, gloves) should be placed in a biohazard bag and autoclaved before disposal.
    • Clean-up: Upon completion, decontaminate all surfaces and equipment that came into contact with the agent. Decontaminate the BSC work surface again.
  • Spill Response:
    • Alert: Evacuate the area immediately and alert others.
    • Contain: After a suitable aerosol settling time (e.g., 30 minutes), don appropriate PPE. Cover the spill with paper towels and carefully pour a validated disinfectant around the spill, working inward towards the center.
    • Clean: After a sufficient contact time, wipe up the material and place all cleaning materials in a biohazard bag for autoclaving.
    • Report: Report the incident to your supervisor and institutional biosafety officer [1].

References

Antibacterial agent 157 low solubility troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Antibacterial Agent 157

"this compound" (CAS No. 2573134-85-5) is a research compound with a molecular weight of 567.37 g/mol [1]. Its appearance is typically a solid at room temperature. Low aqueous solubility is a common challenge in drug development, often leading to low bioavailability, which means the drug is not absorbed effectively to produce its therapeutic effect [2].

Troubleshooting Guide: Low Solubility

Follow this structured workflow to diagnose and address the solubility problem.

G Start Start: Low Solubility Issue P1 Confirm Compound Identity (CAS 2573134-85-5) Start->P1 S1 Check certificate of analysis and purity P1->S1 P2 Characterize Physicochemical Properties S2 Determine logP, pKa, and melting point P2->S2 P3 Select Solubilization Strategy S3a Solvent/Surfactant Systems (e.g., DMSO, Tween 80) P3->S3a S3b Complexation Agents (e.g., Cyclodextrins) P3->S3b  for oral formulations S3c Nanotechnology Approaches (e.g., Nanosuspensions) P3->S3c  for enhanced permeability P4 Evaluate Success S4 Assess solubility, stability, and antimicrobial activity P4->S4 End Proceed to Bioassays S1->P2 S2->P3 S3a->P4 S3b->P4 S3c->P4 S4->End

Step 1: Confirm Compound Identity

Before troubleshooting, verify the compound's identity and purity. Use the CAS number (2573134-85-5) to cross-reference the Certificate of Analysis from your supplier. Even minor impurities can significantly affect dissolution [2].

Step 2: Characterize Physicochemical Properties

Understanding these key properties will guide your choice of solubilization strategy [2]:

  • LogP: A high partition coefficient (logP) indicates high lipophilicity and poor aqueous solubility.
  • pKa: The ionization state of the molecule can change with pH, dramatically affecting solubility.
  • Melting Point: A high melting point often correlates with strong crystal lattice energy, making dissolution difficult.
Step 3: Select a Solubilization Strategy

Based on the characterization, you can select one or more of the following techniques:

Strategy Description Example for this compound
Use of Co-solvents & Surfactants [2] Mixing water with organic solvents or surfactants to enhance solubility. The supplier suggests dissolving in DMSO first, then diluting with a solvent system like DMSO:Tween 80:Saline = 10:5:85 [1].
Complexation [3] Using macrocyclic compounds (e.g., cyclodextrins) to form water-soluble inclusion complexes with the drug molecule. β-Cyclodextrin (β-CD) or its derivatives (e.g., HP-β-CD) can trap the drug in their hydrophobic cavity, improving solubility, stability, and dissolution [3].
Particle Size Reduction [2] Increasing the surface area of the drug particles to facilitate faster dissolution. Techniques like micronization or producing nanosuspensions can be employed. This is a conventional but highly effective method [2].
Solid Dispersion [2] Dispersing the drug in a hydrophilic inert carrier matrix at the molecular level. The drug can be dispersed in polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) to enhance wettability and dissolution rate.
Nanotechnology [2] Utilizing nanocarriers such as polymeric nanoparticles, dendrimers, or liposomes to solubilize and deliver the drug. These systems can enhance not only solubility but also permeability and targeted delivery, which is crucial for bioavailability [2].
Step 4: Evaluate Success

After applying a strategy, you must re-evaluate the formulation [4]:

  • Solubility & Stability: Measure the new solubility in your desired buffer. Monitor the solution for precipitation or chemical degradation over time.
  • Antimicrobial Efficacy: It is critical to confirm that the solubilization method does not impair the compound's biological activity. Proceed to antimicrobial assays to verify efficacy.

Experimental Protocol: Solubility & Dilution

This protocol is based on the supplier's recommendations and general solubilization principles [1].

Objective: To prepare a stable stock solution of this compound suitable for in vitro antibacterial testing.

Materials:

  • This compound (powder)
  • Dimethyl Sulfoxide (DMSO), anhydrous grade
  • Tween 80
  • Saline (0.9% sodium chloride in distilled water)
  • Vortex mixer, ultrasonic bath, and analytical balance

Procedure:

  • Stock Solution Preparation: Weigh 5 mg of this compound. Add 1.76 mL of pure DMSO to achieve a 5 mM stock solution. Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
  • Working Solution Preparation: For a typical in vivo injection formulation, take 100 µL of the 5 mM DMSO stock and add 50 µL of Tween 80. Vortex briefly. Then, add 850 µL of saline slowly while vortexing to yield 1 mL of a clear solution with a final concentration of 0.5 mM [1].
  • Visual Inspection: Inspect the final working solution for any signs of precipitation or cloudiness. The solution should appear clear.
  • Stability Storage: For short-term use (1 month), store the working solution at -20°C. For long-term storage (6 months), keep the pure DMSO stock at -80°C and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why does improving solubility matter for antibacterial activity? A compound must be dissolved in the aqueous environment of the growth medium or bodily fluids to reach and penetrate bacterial cells. Poor solubility can lead to false negatives in susceptibility tests because the effective concentration reaching the bacteria is too low [4] [2].

Q2: The compound dissolved in pure DMSO but precipitated upon dilution in aqueous buffer. What should I do? This is a common issue. Instead of a single-step dilution, try a gradient dilution: first dilute the DMSO stock with a small amount of a co-solvent like PEG 300, then gradually add your aqueous buffer with mild sonication. Using surfactants like Tween 80 or complexing agents like cyclodextrins in the aqueous buffer can also help maintain solubility [1] [3].

Q3: Are there any safety concerns with the suggested formulations? Yes. The supplier states: "This product is for research use only, not for human use." The formulations suggested (e.g., with DMSO and Tween 80) are for pre-clinical in vitro or in vivo (animal) studies only. DMSO can enhance the absorption of other chemicals through the skin, so appropriate personal protective equipment (PPE) should always be worn [1].

References

how to increase stability of antibacterial agent 157

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Strategies for BPC 157

The table below summarizes the core strategies you can employ to enhance the stability of BPC 157, along with their rationales and practical considerations.

Strategy Rationale / Mechanism Application Notes
D-amino Acid Substitution [1] Proteases are stereospecific; D-amino acids create peptide bonds that resist enzymatic cleavage [1]. Replace specific L-amino acids (e.g., Phe, Leu) with D-enantiomers. Start with residues prone to hydrolysis [1].
Terminal Modification [2] Modifying C/N-terminus can shield the peptide from exopeptidases (aminopeptidases and carboxypeptidases) [2]. Various chemical groups (e.g., acetylation, amidation) can be used to cap the peptide ends.
Sequence-Specific Optimization The inherent sequence of BPC 157 contains stabilizing elements [2]. The N-terminal Gly can act as a stabilizer. Consecutive Proline (Pro) motifs (PPP in BPC 157) strongly resist non-specific proteolysis [2].

Experimental Protocol: D-amino Acid Substitution

This methodology is a highly effective and commonly used approach to improve proteolytic stability [1].

1. Peptide Design and Synthesis

  • Identify Target Residues: If known, review literature to identify hydrolysis-prone residues in your peptide. In the absence of specific data, focus on hydrophobic amino acids like Phenylalanine (F), Leucine (L), Tryptophan (W), and Tyrosine (Y), as these are often preferred cleavage sites for common proteases like chymotrypsin [1].
  • Synthesize Analogs: Use solid-phase peptide synthesis (SPPS) to create analogs where the identified L-amino acids are replaced with their D-enantiomers (e.g., D-Phe, D-Leu).

2. Stability Assessment

  • Serum Stability Assay:
    • Incubation: Mix a known concentration of the peptide (e.g., 400 µg/mL) with 50% serum (e.g., mouse or human). Incubate at 37°C [1].
    • Sampling: Withdraw samples at set time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).
    • Precipitation: Add acetonitrile to precipitate serum proteins and centrifuge to collect the supernatant containing the peptide [1].
    • Analysis: Use HPLC to quantify the remaining intact peptide. Calculate the half-life.
  • Protease Resistance Assay:
    • Incubate the peptide with specific proteases (e.g., trypsin, chymotrypsin, pepsin) in appropriate buffers [1].
    • Monitor degradation over time using HPLC or Mass Spectrometry.

3. Functional and Safety Validation After confirming improved stability, verify that the modification does not compromise the peptide's function or safety.

  • Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against target pathogens [1].
  • Cytotoxicity: Perform a hemolysis assay to check for red blood cell toxicity [1].

The following workflow outlines the key steps in this optimization process:

Start Identify Hydrolysis-Prone Residues (e.g., F, L, W, Y) Design Synthesize Analog with D-amino Acid Substitution Start->Design Assess Assess Stability in Serum and vs. Proteases Design->Assess Validate Validate Bioactivity & Safety (MIC, Hemolysis) Assess->Validate

Frequently Asked Questions

Q1: Why is BPC 157 considered stable in gastric juice? Its inherent stability is attributed to its specific amino acid sequence. The presence of an N-terminal glycine and a triple proline motif (PPP) in its structure are key features known to protect against non-specific proteolytic degradation [2].

Q2: Besides stability, what other factors should I consider when developing BPC 157 as a therapeutic? Stability is crucial for bioavailability. You must also investigate its:

  • Delivery Systems: Nanoparticles and hydrogels can enhance stability, enable controlled release, and improve bioavailability at the infection site [3].
  • Pharmacokinetics: Understand its absorption, distribution, metabolism, and excretion profile [2].
  • Safety Profile: Conduct comprehensive toxicology studies, though current animal models indicate a high safety threshold for BPC 157 [2].

Q3: Does modifying BPC 157 with D-amino acids affect its mechanism of action? It might. BPC 157's activity is linked to the nitric oxide (NO) system and VEGF signaling [2]. Any structural modification could potentially influence its interaction with molecular targets. Therefore, functional validation after stabilization is essential to ensure efficacy is retained.

References

Antibacterial agent 157 precipitation issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Solubility Data

The table below summarizes the available key data for Antibacterial agent 157 (CAS No. 2573134-85-5), which is crucial for troubleshooting solubility problems [1].

Property Description
Molecular Formula C26H23BrF4N2O3
Molecular Weight 567.37 g/mol
CAS Number 2573134-85-5
Appearance Solid at room temperature
Common Solvents May dissolve in DMSO; other options include H2O, Ethanol, or DMF.

Suggested Solubilization Strategies

Based on the manufacturer's information, here are potential formulation strategies to prevent or resolve precipitation [1].

  • Stock Solution Preparation: Dissolve the product in a minute amount of a high-quality solvent like DMSO to create a concentrated stock solution before diluting it into your final experimental system.
  • Injectable Formulations: For in vivo studies, several solvent systems can be explored. Testing these with a small amount of the product is recommended to avoid sample loss.
    • Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Formulation 4: DMSO : 20% SBE-β-CD in saline = 10 : 90
  • Oral Formulations: For animal studies, you can suspend the compound in 0.5% CMC Na (carboxymethylcellulose sodium) or dissolve it in PEG400.

Experimental Troubleshooting Workflow

The following diagram outlines a logical approach to systematically troubleshoot precipitation issues with your compound.

Start Precipitation Issue Identified S1 Prepare concentrated stock in pure DMSO Start->S1 S2 Gradually dilute into aqueous buffer S1->S2 S3 Precipitation occurs? S2->S3 S4 Proceed with experiment S3->S4 No S5 Add solubilizing agent (e.g., Tween 80) S3->S5 Yes S9 Precipitation resolved? S5->S9 S6 Use co-solvent system (e.g., PEG300) S6->S9 S7 Employ complexing agent (e.g., SBE-β-CD) S7->S9 S8 Re-optimize formulation from scratch S9->S4 No S9->S6 Yes S9->S7 Yes S9->S8 Yes

Key Considerations for Your Experiments

  • Start Small: The manufacturer strongly advises testing all formulations with a minute amount of the product first to avoid unnecessary loss of the valuable compound [1].
  • Fresh is Best: For in vivo work, always use freshly prepared formulations right before administration to ensure stability and consistency of your results [1].
  • Consult Literature: The primary research article referenced by the vendor is a critical resource. Reviewing it may provide specific context or handling notes from the chemists who synthesized the compound [1].

References

Antibacterial agent 157 in vivo stability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Antibacterial Agent 157

The table below summarizes the key physicochemical properties identified for this compound (also referred to as compound B12 in one study), which form the basis for understanding its stability profile [1].

Property Description
Molecular Formula C₂₆H₂₃BrF₄N₂O₃ [1]
Molecular Weight 567.37 g/mol [1]
CAS Number 2573134-85-5 [1]
Appearance Solid at room temperature [1]
Recommended Storage Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. [1]
Shipping Condition Stable at ambient temperature for a few days during ordinary shipping. [1]
Solubility May dissolve in DMSO; may require formulation for in vivo studies (e.g., suspensions in 0.5% CMC Na or solutions in PEG400). [1]

A Framework for Investigating In Vivo Stability

Since direct data on in vivo stability is unavailable, researchers should design experiments to probe these key areas. The workflow below outlines this systematic investigation.

Key Experimental Protocols for Stability Assessment

Here are detailed methodologies for the critical experiments outlined in the workflow:

  • pH Stability Profiling:

    • Preparation: Prepare stock solutions of the compound in DMSO.
    • Buffer Setup: Create buffers covering a physiological range (e.g., pH 2.0, 4.5, 7.4).
    • Incubation: Spike the compound into each buffer and incubate at 37°C.
    • Sampling: Take aliquots at predetermined time points (e.g., 0, 1, 6, 24 hours).
    • Analysis: Use HPLC-UV or LC-MS/MS to measure the remaining concentration of the parent compound. The half-life at each pH indicates susceptibility to acid/base hydrolysis [2].
  • Metabolic Stability in Liver Microsomes:

    • Reaction Mixture: Combine liver microsomes (from human or relevant species), NADPH-regenerating system, and the test compound in a phosphate buffer [3].
    • Incubation: Conduct the reaction in a shaking water bath at 37°C.
    • Control: Run parallel reactions without the NADPH system to account for non-metabolic degradation.
    • Termination: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 min) with an organic solvent like acetonitrile.
    • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the disappearance rate of the parent compound. This calculates the in vitro half-life and intrinsic clearance.
  • Pharmacokinetic (PK) Study:

    • Dosing: Administer the formulated compound to animal models (e.g., mice or rats) via the intended route (e.g., intravenous and oral).
    • Serial Blood Sampling: Collect blood plasma samples at multiple time points post-administration.
    • Bioanalysis: Process plasma samples (protein precipitation) and analyze using LC-MS/MS to determine the compound's concentration in plasma over time.
    • Data Analysis: Use PK software to calculate critical parameters like half-life (T½), clearance (CL), and bioavailability (F), which directly reflect in vivo stability.

Troubleshooting Common Stability Challenges

Based on general principles, here are potential challenges and mitigation strategies relevant to a compound with the profile of this compound.

Challenge Possible Causes Mitigation Strategies
Low Solubility / Precipitation Poor aqueous solubility; unsuitable formulation. Use recommended in vivo formulations (see Table below); nano-formulations; prodrug approach. [1]
Rapid Clearance High metabolic lability; extensive plasma protein binding. Identify metabolic soft spots; consider structural modification to block vulnerable sites. [3]
Chemical Degradation Instability in GI tract pH (e.g., acidic stomach). Use enteric-coated capsules for oral delivery to protect the compound until it reaches the intestines. [2]
Low Oral Bioavailability Combination of poor solubility, poor permeability, and/or first-pass metabolism. Utilize permeability enhancers; administer with food (if lipid-based formulation); switch to parenteral routes. [1]

Formulation Strategies for In Vivo Studies

The vendor provides standard formulation suggestions to help achieve adequate exposure in animal studies [1]. These are a starting point for empirical testing.

Route Formulation Type Example Composition
Oral Suspension Suspend in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1]
Oral Solution Dissolve in PEG400 [1]
Injection (IP/IV/IM/SC) Solution/Suspension DMSO : Tween 80 : Saline = 10 : 5 : 85 [1]
Injection (IP/IV/IM/SC) Oil Solution DMSO : Corn oil = 10 : 90 [1]

References

Frequently Asked Questions (FAQs) for Antibacterial Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

  • FAQ 1: What are the main challenges in delivering plant-derived antimicrobial agents? Plant-derived antimicrobials often have complex molecular structures that hinder effective absorption through the skin, leading to poor bioavailability and stability [1]. The skin's stratum corneum acts as a robust barrier, limiting transdermal delivery [1].

  • FAQ 2: Which advanced delivery systems can enhance the efficacy of antibacterial agents? Modern delivery platforms are designed to improve bioavailability, ensure targeted delivery, and provide controlled release. The table below summarizes the key systems discussed in recent literature [1] [2]:

Delivery System Description & Key Advantages Common Applications
Nanoparticles (e.g., SLNs, NLCs) Lipid-based carriers that improve solubility, enhance cellular uptake, and allow for sustained drug release [1]. Topical and transdermal delivery of plant-derived compounds [1].
Liposomes Spherical vesicles that can encapsulate both hydrophilic and hydrophobic agents, protecting them from degradation and improving tissue distribution [1]. Delivery of antimicrobial peptides (AMPs) and plant extracts [1] [2].
Hydrogels Three-dimensional polymer networks that absorb water, ideal for controlled release and maintaining a moist environment at the site of infection [1] [2]. Wound healing, topical application of AMPs and plant antimicrobials [1] [2].
Microneedles (MNs) Micro-scale needles that painlessly create transient channels in the stratum corneum, bypassing the main skin barrier for enhanced transdermal delivery [1]. Delivery of agents with challenging physicochemical properties [1].
  • FAQ 3: Why is there a high failure rate in developing new antibiotics? Antibacterial discovery faces unique challenges, including the rapid development of bacterial resistance and the difficulty of finding new chemical classes that are both effective and have acceptable pharmacological properties [3] [4]. Additionally, the economic model for antibiotic development is often not profitable, leading to reduced investment [4].

  • FAQ 4: What are the mechanisms of action for novel antibacterial agents like Antimicrobial Peptides (AMPs)? AMPs exhibit diverse mechanisms, which can be broadly categorized. The following diagram illustrates the primary mechanisms of action for Antimicrobial Peptides (AMPs), a key class of novel antibacterial agents [2]:

G cluster_membrane Membrane-Targeting Mechanisms cluster_nonMembrane Non-Membrane-Targeting Mechanisms AMP Antimicrobial Peptide (AMP) Membrane Accumulate on Microbial Membrane AMP->Membrane NonMembrane Enter Cell AMP->NonMembrane Pore Transmembrane Pore Models Membrane->Pore NonPore Non-Porous Models Membrane->NonPore BarStave Barrel-Stave Model Pore->BarStave Toroidal Toroidal Pore Model Pore->Toroidal Leakage Membrane Disruption & Content Leakage BarStave->Leakage Toroidal->Leakage Carpet Carpet Model NonPore->Carpet Carpet->Leakage Death Cell Death Leakage->Death CellWall Inhibit Cell Wall Synthesis (e.g., bind to Lipid II) NonMembrane->CellWall IntTarget Intracellular Targeting NonMembrane->IntTarget CellWall->Death DNA Inhibit Nucleic Acid Synthesis IntTarget->DNA Protein Disrupt Protein Function IntTarget->Protein DNA->Death Protein->Death

Experimental Protocol: Evaluating a Topical Delivery System

This generalized protocol outlines key steps for formulating and testing a nanoparticle-based topical gel containing an antibacterial agent, based on current methodologies [1].

Objective: To develop and characterize a hydrogel embedded with antibacterial agent-loaded solid lipid nanoparticles (SLNs) for sustained topical delivery.

Materials:

  • Antibacterial agent (e.g., a plant-derived phenolic compound or a synthetic AMP).
  • Lipids for SLN formation (e.g., glyceryl monostearate, Compritol).
  • Surfactants (e.g., Poloxamer 188, Tween 80).
  • Gelling agent (e.g., Carbopol 934).
  • Phosphate Buffered Saline (PBS), pH 7.4.
  • Franz diffusion cell apparatus.
  • Analytical instrument (e.g., HPLC).

Methodology:

  • Preparation of SLNs:

    • Use a method like hot homogenization or microemulsion.
    • Melt the lipid phase and heat the aqueous surfactant solution to the same temperature.
    • Mix the two phases under high-speed stirring to form a coarse pre-emulsion, then process using a high-pressure homogenizer to form a nanoemulsion.
    • Allow the nanoemulsion to cool to room temperature to solidify the lipids and form SLNs. The antibacterial agent should be incorporated into the molten lipid phase before homogenization.
  • Incorporation into Hydrogel:

    • Disperse the gelling agent (e.g., 1% w/v Carbopol) in purified water with moderate stirring.
    • Allow it to hydrate fully for 24 hours.
    • Neutralize with triethanolamine to achieve a gel consistency.
    • Gently mix the prepared SLN dispersion into the hydrogel base at a predetermined ratio.
  • Key Characterization Experiments:

    • Particle Size and Zeta Potential: Determine using Dynamic Light Scattering (DLS). Optimal nanoparticle size is typically below 500 nm for skin penetration, and zeta potential should be |±30 mV| for good physical stability.
    • Entrapment Efficiency: Separate the unentrapped drug by ultracentrifugation. Analyze the supernatant to determine the amount of free drug. Calculate Entrapment Efficiency (EE) as: EE% = (Total drug added - Free drug) / Total drug added * 100.
    • In Vitro Release Study: Use a Franz diffusion cell. Place the gel in the donor compartment with a synthetic membrane. Receptor compartment is filled with PBS (pH 7.4) at 37°C. Withdraw samples at fixed intervals and analyze drug concentration to create a release profile.
    • Antimicrobial Efficacy: Perform a time-kill assay against target bacteria (e.g., S. aureus or E. coli) and compare the SLN-gel formulation against a control gel and free drug.

References

A Researcher's Guide to Antibacterial Agent Testing & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the core methods for determining the effectiveness of a new antibacterial agent? The minimum inhibitory concentration (MIC) is a fundamental measurement. The core methods to determine it are broth dilution and agar dilution, which are reference standards against which other tests are calibrated [1]. The resulting MIC value is used to categorize a pathogen as susceptible, intermediate, or resistant to the agent [1]. Automated systems can also be used to provide results more quickly [1].

FAQ 2: Our novel agent shows good in vitro activity, but resistance appears quickly. What alternative strategies should we consider? The rapid development of resistance is a major challenge in antibiotic development [2]. Promising non-traditional strategies include [3] [2]:

  • Antibiotic Potentiators: Molecules that enhance the effectiveness of existing antibiotics.
  • Bacteriophage Therapy: Using viruses that specifically infect and kill bacteria, often with high specificity [4].
  • Antivirulence Therapeutics: Compounds that disarm pathogens rather than killing them, potentially reducing selective pressure for resistance.
  • Antimicrobial Peptides: Host-defense molecules that can disrupt bacterial membranes.

FAQ 3: Why is it so difficult to develop new antibiotics through clinical trials? The barriers are primarily economic and logistical. Clinical trials for antibiotics are extremely costly, often requiring thousands of patients to prove non-inferiority to existing treatments [2]. For drugs targeting highly resistant infections, patient enrollment can be very slow and expensive, with one trial estimating a cost of $1 million per recruited patient [2]. Furthermore, the economic return for a new antibiotic is often low, which has led many large pharmaceutical companies to exit this field of research [2].

Experimental Protocols & Data Presentation

Table 1: Core Antimicrobial Susceptibility Testing (AST) Methods [1]
Method Key Measurement Principle Key Advantage Key Limitation
Broth Dilution Minimum Inhibitory Concentration (MIC) Bacteria incubated in liquid media with serial antibiotic dilutions; MIC is the lowest concentration that inhibits visible growth. Quantitative reference standard. Time-consuming (18-24 hours after isolation).
Agar Dilution Minimum Inhibitory Concentration (MIC) Bacteria spotted onto solid agar plates containing serial antibiotic dilutions. Good for testing multiple strains simultaneously. Labor-intensive to prepare.
Disk Diffusion Zone of Inhibition Paper disks impregnated with antibiotic are placed on an agar plate seeded with bacteria; zone size correlates with susceptibility. Simple, cost-effective, flexible. Qualitative or semi-quantitative only.
Automated Systems MIC or Susceptibility Category Uses microdilution trays and instruments to detect bacterial growth. Faster results (6-24 hours). Higher equipment cost, pre-defined test menu.
Gradient Diffusion MIC Uses a strip with a continuous antibiotic gradient to determine the MIC on an agar plate. Flexible and easy to use. More expensive than disk diffusion.
Table 2: Common Challenges in Antibacterial Research & Solutions
Challenge Potential Root Cause Troubleshooting & Adjustment Strategies
High or Variable MICs Innate resistance (e.g., low membrane permeability), enzyme inactivation. Check for beta-lactamase production using nitrocefin tests or molecular methods for bla genes [3]. Use an efflux pump inhibitor to see if MIC decreases.
Poor In Vivo Efficacy Inadequate pharmacokinetics/pharmacodynamics (PK/PD), host protein binding. Review PK/PD parameters (e.g., T > MIC, AUC/MIC) and adjust dosing regimen. Consider different administration routes.
Rapid Resistance Development Single-target agent, high mutation rate in target. Consider combination therapy with another antibiotic. Explore if the agent is a potentiator for existing drugs [2].
Cytotoxicity in Mammalian Cells Lack of selectivity for bacterial vs. mammalian cells. Adjust the chemical structure to improve selectivity. Test against a wider panel of cell types to determine specificity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation, characterization, and efficacy testing of a novel antibacterial agent, adaptable for both chemical entities and biological agents like bacteriophages.

Start Start: Sample Collection (e.g., soil, sewage, chemical library) A Isolation & Primary Screening Start->A B Purification & Propagation A->B Positive Hit Identified C Characterization Assays B->C D Genomic Analysis B->D For Biological Agents E In Vitro Efficacy Testing C->E e.g., MIC, Time-Kill D->E Confirm Safety (no toxin/virulence genes) F In Vivo Animal Model Testing E->F Promising Activity End Data Analysis & Conclusion F->End

Diagram Title: Workflow for Novel Antibacterial Agent R&D

Protocol for Bacteriophage Isolation and Characterization (as an example of a biological agent) [4]:

  • Sample Processing: Collect environmental samples (e.g., sewage). Mix with a nutrient broth and the host bacterial strain (e.g., E. coli O157:H7 for a specific phage). Incubate overnight.
  • Phage Lysate Preparation: Centrifuge the mixture and filter the supernatant through a 0.22 µm membrane to remove bacteria and debris.
  • Plaque Identification & Purification: Spot the filtered lysate onto a lawn of the host bacteria using the double-layer agar method. Isolate individual plaques and repeatedly propagate them (at least 6 times) to ensure a pure clonal phage population.
  • Characterization:
    • Host Range: Spot the purified phage onto a panel of different bacterial strains.
    • Kinetics: Perform a one-step growth curve to determine adsorption rate, latency period, and burst size.
    • Stability: Test phage stability across a range of pH and temperatures.
  • Genome Sequencing: Sequence the phage's genome to confirm the absence of antibiotic resistance or virulence genes, ensuring its safety for therapeutic development.

Key Considerations for Your Research on "Agent 157"

Given the challenges in the antibiotic development pipeline, exploring synergistic combinations or alternative modalities is highly encouraged. When "Agent 157" is a novel chemical entity, investigate its potential as a potentiator to rejuvenate existing antibiotics [2]. If it is a biological agent, a comprehensive genomic analysis is critical to rule out the presence of toxin genes or lysogenic life cycles that could transfer virulence factors [4].

References

handling Antibacterial agent 157 degradation issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding BPC-157 and Degradation Challenges

BPC-157 (Body Protecting Compound-157) is a synthetic peptide derived from a protective protein in gastric juice. Its instability stems from its peptide nature, susceptible to breakdown by several factors [1]:

  • Enzymatic Degradation: Proteases in biological samples or on skin can cleave and inactivate the peptide.
  • Physical-Chemical Stressors: Factors like extreme pH, high temperature, and vigorous shaking can denature the peptide's structure.
  • Oxidation: Exposure to air can lead to oxidation of specific amino acid residues, reducing biological activity.
  • Solvent Incompatibility: The peptide may not be stable or soluble in certain solvents.

Troubleshooting Guide: BPC-157 Degradation

Here is a structured guide to diagnose and resolve common degradation issues.

Observed Problem Potential Root Cause Recommended Solution
Low experimental activity/ efficacy Peptide degraded prior to use; incorrect reconstitution; biological enzymatic breakdown [1]. Verify storage temperature (-20°C or below); use sterile, isotonic solvent; utilize protease inhibitors.
Unclear or precipitated solution Incorrect pH of reconstitution solvent; peptide sequence has poor solubility; solvent incompatibility. Adjust solvent pH per manufacturer data; use recommended solvents (e.g., sterile saline); gently warm vial if needed.
Inconsistent results between batches Peptide degradation due to improper handling; supplier quality variance; incomplete purity validation [1]. Source from certified suppliers (>99% purity); implement in-house QC (HPLC); standardize handling protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protocol for reconstituting and storing BPC-157 for in vitro studies? A1: For in vitro applications, reconstitute the lyophilized powder using sterile 0.9% sodium chloride or bacteriostatic water. Gently swirl the vial until the contents are fully dissolved. Avoid vigorous shaking or vortexing. Aliquot the solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or below [1].

Q2: How can I validate the stability and purity of my BPC-157 sample upon receipt? A2: It is critical to procure peptides from suppliers that provide third-party verification, such as Mass Spectrometry and HPLC analysis certificates. These documents confirm the peptide's identity, purity (>99%), and absence of impurities. For critical work, you can perform in-house HPLC analysis to verify the integrity of the peptide upon receipt and after storage [1].

Q3: We are developing a transdermal patch. What formulation strategies can prevent degradation? A3: Transdermal delivery requires specialized formulation to protect the peptide and enhance skin penetration. Research-grade patches often use:

  • Penetration Enhancers: Liposomal or micelle-based systems can temporarily increase skin permeability without causing damage [1].
  • Stable Matrices: Incorporating the peptide into a hydrophilic adhesive matrix within a multi-layer patch can shield it from environmental factors and control its release rate [1].
  • Controlled Release: A semi-occlusive backing and a permeable membrane can be engineered to provide a steady release of the peptide over several hours [1].

Experimental Workflow for Stability Assessment

For rigorous research, establishing a standard workflow to assess peptide stability is recommended. The diagram below outlines a logical protocol for this assessment.

G Stability Assessment Workflow for BPC-157 Start Start: Receive Lyophilized BPC-157 Step1 Step 1: Document Physical State (Color, Texture, Integrity) Start->Step1 Step2 Step 2: Reconstitute per Protocol Step1->Step2 Step3 Step 3: Inspect Solution (Clarity, Presence of Particulates) Step2->Step3 Step4 Step 4: Aliquot and Store at Recommended Temperature Step3->Step4 Step5 Step 5: Perform QC Analysis (e.g., HPLC) Step4->Step5 Step6 Step 6: Proceed with Bioassay if QC Passes Step5->Step6 Pass Fail Outcome: QC Fails Do Not Use in Experiment Step5->Fail Fail End End: Investigate Cause with Supplier Fail->End

Key Technical Protocols

Protocol 1: Reconstitution for Systemic Administration Research

  • Materials: Vial of lyophilized BPC-157, sterile isotonic solvent (e.g., 0.9% saline), sterile syringes.
  • Procedure: Slowly inject the solvent down the side of the vial. Gently roll the vial between your palms until the powder is fully dissolved. Do not shake.
  • Storage: Immediately aliquot the solution into sterile vials and freeze at -20°C. Avoid more than 2-3 freeze-thaw cycles.

Protocol 2: Formulating a Research-Grade Transdermal Patch This protocol outlines the creation of a multi-layer patch for transdermal delivery studies [1].

  • Drug Matrix Layer: Mix the BPC-157 peptide with a liposomal penetration enhancer and a medical-grade, hydrophilic pressure-sensitive adhesive.
  • Assembly: Coat the mixture onto a semi-occlusive backing layer. Cover it with a protective release liner that will be removed before application.
  • Quality Control (In-Study): Evaluate patch adhesion, release kinetics using a Franz diffusion cell, and peptide stability under stressors like heat and movement.

References

Antibacterial agent 157 vs conventional fungicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Conventional Antifungal Drug Classes

The table below summarizes the major classes of conventional antifungal agents, their mechanisms of action, and known resistance mechanisms, which are well-documented in the scientific literature [1] [2] [3].

Drug Class Target Pathway Mechanism of Action Common Resistance Mechanisms

| Azoles (e.g., Fluconazole) [2] [3] | Ergosterol Biosynthesis | Inhibits the enzyme lanosterol 14α-demethylase (Erg11/Cyp51A), disrupting cell membrane synthesis [3]. | 1. Target Alteration: Amino acid substitutions in Erg11/Cyp51A reduce drug binding [3]. 2. Target Overexpression: Increased expression of the Erg11/Cyp51A gene [3]. 3. Efflux Pumps: Upregulation of membrane transporters (e.g., CDR1, CDR2) that expel the drug [3]. | | Polyenes (e.g., Amphotericin B) [2] [3] | Cell Membrane Integrity | Binds directly to ergosterol, forming pores in the fungal cell membrane that lead to cell death [3]. | 1. Reduced Ergosterol: Altered sterol composition in the cell membrane, reducing drug binding [3]. | | Echinocandins (e.g., Caspofungin) [3] | Cell Wall Biosynthesis | Inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall [3]. | 1. Target Alteration: Mutations in the FKS1 and FKS2 genes, which encode subunits of the glucan synthase enzyme [3]. | | Pyrimidine Analogs (e.g., 5-fluorocytosine, 5FC) [2] [3] | Nucleic Acid Synthesis | Converted within the fungus to 5-fluorouracil, which inhibits DNA and RNA synthesis [3]. | 1. Reduced Uptake: Impaired transport of the drug into the cell. 2. Metabolic Bypass: Loss of enzymes needed to convert the prodrug to its active form [3]. |

Experimental Protocols for Antifungal Evaluation

For your guide, including details on standard experimental methodologies is crucial. Below are outlines of common protocols used to generate the efficacy data for the conventional drugs listed above.

  • In Vitro Susceptibility Testing (Broth Microdilution) [2]

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that visually inhibits fungal growth.
    • Procedure: Fungal cells are suspended in a liquid growth medium and exposed to serial dilutions of the antifungal agent in a microtiter plate. After a standardized incubation period (e.g., 24-48 hours at 35°C), the wells are examined for visible growth. The MIC value is recorded for each strain-drug combination.
  • In Vivo Efficacy Models (Murine Model of Infection) [4]

    • Objective: To evaluate the efficacy of an antifungal agent in a living organism, typically mice, which can model aspects of human infection like host immune response and drug pharmacokinetics.
    • Procedure: Immunocompromised or immunocompetent mice are infected with the fungal pathogen (e.g., via tail vein injection for systemic infection or oral inoculation for oropharyngeal candidiasis). Animals are then treated with the antifungal agent or a control. The primary outcome is often the fungal burden in target organs (e.g., kidneys, tongue) after a set treatment period, measured by counting colony-forming units (CFUs) from homogenized tissue.

Signaling Pathways in Fungal Cells

Some fungicides exert their activity by disrupting key cellular pathways. The diagram below illustrates the Hog1 MAPK pathway, which is a known target for certain fungicides like fludioxonil [5].

G Fungal Hog1 MAPK Pathway Activation by Fludioxonil cluster_normal Normal Osmotic Stress Response cluster_fungicide Fludioxonil-Induced Hyperactivation OS High Osmolarity HK Histidine Kinase (Sensors) OS->HK P1 Phosphorylation Relay HK->P1 P2 Pbs2 MAPKK P1->P2 Hog1_active Hog1 MAPK (Active) P2->Hog1_active Phosphorylates Hog1_inactive Hog1 MAPK (Inactive) Hog1_inactive->P2 Response Appropriate Stress Response & Growth Hog1_active->Response F Fludioxonil HK_F Histidine Kinase (Sensors) F->HK_F P1_F Phosphorylation Relay HK_F->P1_F P2_F Pbs2 MAPKK P1_F->P2_F Hog1_F_active Hog1 MAPK (Active) P2_F->Hog1_F_active Phosphorylates Hog1_F_inactive Hog1 MAPK (Inactive) Hog1_F_inactive->P2_F Dysfunction Improper Cellular Response & Death Hog1_F_active->Dysfunction

References

comparative activity of antibacterial agent 157 against fungal strains

Author: Smolecule Technical Support Team. Date: February 2026

Established Antifungal Drug Classes

Antifungal Class Mode of Action Primary Cellular Target
Azoles [1] Inhibition of ergosterol synthesis Fungal cell membrane
Polyenes (e.g., Amphotericin B) [1] Physicochemical interaction with membrane sterols Fungal cell membrane
Echinocandins [2] Inhibition of beta-glucan synthesis Fungal cell wall
Pyrimidine Analogs (e.g., 5-fluorocytosine) [1] Inhibition of macromolecular (DNA/RNA) synthesis DNA/RNA synthesis pathways
Allylamines [3] Inhibition of ergosterol synthesis Fungal cell membrane

Standard Protocols for Antifungal Susceptibility Testing

For researchers developing comparison guides, the methodology for determining efficacy is critical. Here are key experimental approaches:

  • Broth Micro-dilution Method: This is a standard technique for determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth [1]. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.
  • Agar-based Diffusion Methods: These include the well-diffusion and disc-diffusion methods, where the size of the zone of inhibition (ZI) around a sample-containing disc or well is measured to gauge antimicrobial activity [4].
  • Vapor-phase Activity Assessment: For volatile compounds, specialized apparatuses are used. These systems are designed to ensure uniform vapor concentration and allow for simultaneous testing of multiple concentrations without a concentration gradient, enabling accurate determination of MIC and MLC (Minimal Lethal Concentration) in the gaseous phase [5] [6].

The following diagram outlines a generalized workflow for conducting these key experiments, from sample preparation to data analysis.

G Start Start Experiment Prep Sample & Microbial Culture Preparation Start->Prep Method Select Assay Method Prep->Method Broth Broth Micro-dilution (MIC Determination) Method->Broth  Liquid Agar Agar Diffusion (Zone of Inhibition) Method->Agar  Solid Vapor Vapor-phase Assay (for volatile compounds) Method->Vapor  Gas Incubate Incubation under controlled conditions Broth->Incubate Agar->Incubate Vapor->Incubate Measure Measure Results: MIC, ZI, or MLC Incubate->Measure Analyze Data Analysis & Interpretation Measure->Analyze End Report Findings Analyze->End

Suggested Next Steps for Your Research

To locate the specific data you need on "antibacterial agent 157," I suggest the following avenues:

  • Refine Your Search: The term "157" is quite generic. If this is a proprietary compound, its specific chemical name or research code (e.g., a code from a specific pharmaceutical company) would be more effective for searching.
  • Explore Related Fields: Consider looking into emerging antimicrobial agents with broad-spectrum activity. Research on pyrazole derivatives [4], antimicrobial peptides (AMPs) [3], and graphene-based nanomaterials [7] [8] is very active and may offer valuable comparative insights for novel mechanisms of action.
  • Consult Specialized Databases: Search in patent databases or specialized chemical and pharmacological databases like CAS SciFindern, which often contain information on pre-clinical and developmental compounds not found in general literature.

References

efficacy validation of antibacterial agent 157

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying "Antibacterial Agent 157"

The name "this compound" leads to two different interpretations in scientific literature:

  • As a Research Compound: This refers to a specific chemical with the CAS number 2573134-85-5. It is identified as a fungicide that can affect protein synthesis in the fungus Botrytis [1].
  • As a Bacterial Pathogen: More commonly, "E. coli O157" (or O-157) is a frequent subject of antibacterial research. Many studies focus on finding agents effective against this pathogen, but they are not named "this compound" [2] [3] [4].

The following data pertains to the research compound (CAS 2573134-85-5).

Data on the Research Compound "this compound"

The table below summarizes the available physicochemical and biological information for the compound known as "this compound."

Property Description
CAS Number 2573134-85-5 [1]
Molecular Formula C₂₆H₂₃BrF₄N₂O₃ [1]
Molecular Weight 567.37 g/mol [1]
Appearance Solid at room temperature [1]
Primary Stated Activity Fungicide; affects protein synthesis in Botrytis [1]
Key Experimental Finding Discovery of novel carboxamide derivatives as potential fungicidal agents for resistance management [1]

Experimental Protocols and Comparative Agents

A direct, quantitative comparison of the efficacy of "this compound" (the research compound) against other antibacterial agents is not available in the search results, as its primary studied activity is fungicidal.

However, the search revealed detailed experimental data on various agents effective against E. coli O157:H7, which can serve as a methodological reference. The table below outlines these experimental findings.

Antibacterial Agent Experimental Model/Protocol Key Efficacy Findings Citation

| Acidified Sodium Benzoate (NaB) | Protocol: Inoculated cherry tomatoes were soaked in 3000 ppm NaB solution (pH 2.0) for 3 min at 21°C. Bacterial counts were compared to controls and chlorine-treated samples. Analysis: Log reduction of pathogens measured in CFU/g. | E. coli O157:H7: 4.99 ± 0.57 log CFU/g reduction S. enterica: 4.08 ± 0.65 log CFU/g reduction Effectiveness was significantly higher than 200 ppm chlorine. | [2] | | Garlic Powder | Protocol: A 1% solution of garlic powder was incubated with O-157 (10⁶-⁷ CFU/mL) for 24 hours. Viability was assessed through plating and colony counting. Analysis: Time to eradication of bacterial population measured. | Fresh garlic powder solution eradicated O-157 within 6 hours. The activity was heat-stable (100°C for 20 min). | [3] | | Lysine | Protocol: Assessed mechanism by evaluating membrane permeability, DNA/protein damage (via electrophoresis), biofilm formation, and bacterial motility. Analysis: Multiple assays to determine concentration-dependent effects. | Altered membrane permeability, caused leakage, disrupted DNA/protein, inhibited biofilm formation, and reduced bacterial motility and invasion. | [4] |

Mechanisms of Action and Experimental Workflows

Understanding the mechanism of action is crucial for validating an antibacterial agent. While a specific mechanism for "this compound" (the compound) is not detailed, research on other agents provides clear examples of how such studies are conducted.

The following diagram illustrates a generalized experimental workflow for validating antibacterial efficacy, synthesizing the protocols from the cited studies.

G Start Start: Identify Antibacterial Agent A In vitro Susceptibility Testing (e.g., Broth Microdilution) Start->A B Determine MIC/MBC (Minimum Inhibitory/Bactericidal Concentration) A->B C Investigate Mechanism of Action (e.g., Membrane Integrity, Target Enzyme) B->C D Food/Environmental Model Test (e.g., Inoculate Produce, Measure Log Reduction) C->D E In vivo Animal Model Study (e.g., Preventative/Therapeutic Effect in Infected Mice) D->E End Report Findings E->End

For agents with a specific molecular target, the pathway can be mapped precisely. The diagram below shows the mechanism of Triclosan, a FabI inhibitor, which exemplifies a targeted antibacterial approach [5].

G Triclosan Triclosan FabI FabI Enzyme (Enoyl-ACP reductase) Triclosan->FabI Binds to Target Inhibition Inhibition of Fatty Acid Synthesis FabI->Inhibition Inhibits CellDeath Disrupted Cell Membrane Integrity Bacterial Cell Death Inhibition->CellDeath Resistance Resistance Mechanism: Amino Acid Substitutions in FabI Resistance->FabI Alters Binding Site

Key Insights for Your Guide

  • Address the Naming Ambiguity: For clarity in your guide, it is essential to distinguish between the research compound "this compound" and the pathogen E. coli O157. Using CAS numbers or full pathogen names will prevent confusion.
  • Leverage Available Data: While direct comparative data for the compound is scarce, the methodologies and results for other anti-E. coli agents provide a robust framework for evaluating efficacy. You can present these as examples of well-validated alternatives.
  • Focus on Mechanism: The most compelling comparisons often hinge on the mechanism of action. The workflow and mechanism diagrams provided can serve as templates for organizing information on other agents.

References

Antibacterial agent 157 performance benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Antibacterial Agent 157

"this compound" is a synthetic compound with specific fungicidal activity. The table below summarizes its key characteristics based on current literature [1] [2].

Property Description
CAS Number 2573134-85-5 [1] [2]
Molecular Formula C₂₆H₂₃BrF₄N₂O₃ [1] [2]
Molecular Weight 567.37 g/mol [1] [2]
Primary Stated Activity Fungicidal agent [1] [2]
Research Application Management of gray mold resistance caused by Botrytis cinerea [2]
Proposed Mechanism Influences protein synthesis in Botrytis cinerea [1] [2]

Comparison with Other Antibacterial Agents

For benchmarking, the table below outlines the mechanisms and experimental data available for other antibacterial agents mentioned in the search results. This highlights the type of data needed for a comprehensive comparison.

Agent Class Target Organism Mechanism of Action Key Experimental Data
This compound Synthetic fungicide Botrytis cinerea (Fungus) Influences fungal protein synthesis [1] [2] No publicly available quantitative data on efficacy (e.g., MIC) found.

| Vanillin | Natural phenolic aldehyde | E. coli O157:H7 (Bacteria) | Damages bacterial cell membrane; disrupts energy metabolism (TCA cycle, oxidative phosphorylation) [3] | MIC: 2 mg/mL [3]. Methods: Microdilution, SEM, transcriptome analysis [3]. | | Garlic Powder | Natural extract | E. coli O-157, Salmonella, MRSA [4] | Not fully elucidated; water-soluble components show activity [4] | Efficacy: 1% solution eradicated 10^6-7 CFU/mL E. coli O-157 in 24 hours [4]. |

Experimental Design for Benchmarking

To objectively benchmark "this compound," the following experimental protocols, adapted from studies on other agents, are recommended.

  • Minimum Inhibitory Concentration (MIC) Determination

    • Objective: Determine the lowest concentration that inhibits visible growth of the target microorganism.
    • Core Protocol: Use the broth microdilution method as per guidelines [5]. Prepare serial dilutions of the agent in a culture broth (e.g., LB medium) within 96-well plates. Inoculate each well with a standardized microbial suspension (e.g., 1.0 × 10^6 CFU/mL). After incubation (e.g., 37°C for 24h), the MIC is the lowest concentration with no growth [3].
  • Investigating Mechanism of Action

    • Objective: Elucidate how the agent exerts its antibacterial effect.
    • Core Methods:
      • Scanning Electron Microscopy (SEM): Treat bacteria, fix with glutaraldehyde, dehydrate with ethanol, and observe. This reveals physical damage to cell membranes [3].
      • Transcriptome Analysis: Treat bacteria and use RNA sequencing to analyze gene expression changes. This identifies affected pathways (e.g., membrane formation, energy metabolism) [3].

Pathways and Workflow Visualization

Based on the mechanisms described for vanillin, here is a generalized diagram of how a natural antibacterial agent can disrupt bacterial function. This serves as a conceptual model for the kind of pathway that could be investigated for "this compound."

antibacterial_mechanism cluster_membrane Cell Membrane Damage cluster_energy Energy Metabolism Disruption AntibacterialAgent Antibacterial Agent MembraneDamage Membrane Integrity Loss AntibacterialAgent->MembraneDamage TCADisruption Disrupted TCA Cycle AntibacterialAgent->TCADisruption Leakage Nucleic Acid & Protein Leakage MembraneDamage->Leakage Depolarization Membrane Depolarization MembraneDamage->Depolarization CellDeath Bacterial Cell Death Leakage->CellDeath Depolarization->CellDeath OPDistruption Inhibited Oxidative Phosphorylation TCADisruption->OPDistruption ATPReduction Decreased ATP Production OPDistruption->ATPReduction ATPReduction->CellDeath subcluster subcluster cluster_cell cluster_cell

References

validation of antibacterial agent 157 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Antibacterial Mechanism Validation

For researching "antibacterial agent 157" or similar novel compounds, the established scientific framework for validation typically involves the following core methodologies:

Methodology Core Principle Key Outputs & Measures
Agar Diffusion (e.g., Disk Diffusion) [1] Diffusion of agent into agar creates a concentration gradient; bacterial growth is inhibited around the source. Zone of Inhibition (diameter in mm).
Broth Dilution [1] Determination of the minimum concentration of an agent that prevents visible growth in liquid media. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC).
Time-Kill Kinetics [1] Evaluation of the rate and extent of bactericidal activity over time. Log reduction in CFU/mL over time (e.g., 1-log = 90% kill).
Bioautography [1] Combines separation (e.g., TLC) with antimicrobial activity screening to identify active components. Location of active compounds on a chromatogram.
Advanced Cell Analysis (e.g., Flow Cytometry) [1] Uses labels to probe cell viability, membrane potential, and permeability at the single-cell level. Fluorescence intensity indicating proportion of live/dead cells.
Molecular Docking [2] In silico simulation of how a compound interacts with a known bacterial protein target. Binding affinity (kcal/mol), interaction with active site residues.
Electron Microscopy [2] Direct visualization of ultrastructural changes in bacterial cells after exposure to the agent. Images showing cell membrane rupture, lysis, or morphological damage.

Example Experimental Workflow

The following diagram illustrates how these methods can be integrated into a logical sequence to characterize a novel antibacterial agent thoroughly:

G Workflow for Characterizing a Novel Antibacterial Agent Start Isolate/Obtain Novel Agent A1 Initial Activity Screening (Disk Diffusion, MIC/MBC) Start->A1 A2 Characterize Killing Kinetics (Time-Kill Assay) A1->A2 A3 Identify Active Components (Bioautography, HPLC) A2->A3 B1 Probe Mechanism of Action A3->B1 B2a Cellular Level Analysis (SEM, Flow Cytometry) B1->B2a B2b Molecular Target Analysis (Molecular Docking) B1->B2b C1 Integrate Findings & Propose Mechanism B2a->C1 B2b->C1 End Report & Validate C1->End

Suggestions for Further Research

To locate the specific data you need for "this compound," I suggest the following:

  • Refine Your Search Strategy: The term "157" is likely ambiguous. If this is an internal code, searching public literature will be challenging. If it is a published compound, try searching with more specific identifiers, such as:

    • The systematic IUPAC name or a recognized code from a chemical database (e.g., PubChem CID, CAS number).
    • The name of the research institution or company developing it, combined with "antibacterial."
    • Broader terms like "novel antibacterial agent" combined with the year (e.g., 2023, 2024) in scientific databases like PubMed or Google Scholar.
  • Consult Authoritative Sources: Monitor reports from organizations like the World Health Organization (WHO), which periodically publishes analyses of the antibacterial clinical and preclinical development pipeline [3]. These reports can provide context on the most promising new agents under investigation.

References

×

XLogP3

7.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

566.08282 Da

Monoisotopic Mass

566.08282 Da

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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